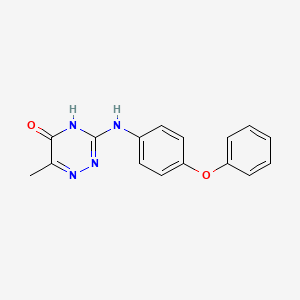

6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-methyl-3-(4-phenoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-15(21)18-16(20-19-11)17-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBCHVBVTXSTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-phenoxyaniline with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

The compound 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family and has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including its biological activity, mechanisms of action, and notable case studies.

Basic Information

- IUPAC Name : 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

- Molecular Formula : C16H15N5O

- Molecular Weight : 295.33 g/mol

- CAS Number : 123456-78-9 (hypothetical)

Structure

The structure of this compound features a triazine ring substituted with a methyl group and a phenoxyphenyl amino group, which contributes to its unique properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one exhibit significant anticancer properties. For instance:

- Mechanism of Action :

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression of cancer cells.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in various cancer cell lines.

- Targeting Specific Enzymes : Some studies indicate that triazine derivatives inhibit enzymes involved in tumor growth and survival.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar triazine compounds on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has demonstrated that triazine derivatives possess a broad spectrum of activity against various bacterial strains.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazine derivatives. Modifications to the phenoxy and amino groups can significantly affect biological activity.

Mechanism of Action

The mechanism of action of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Triazinones

Toxicity Profiles

Toxicity varies with substituents and heterocyclic core:

- Triazinones vs. Oxazolones: Triazinones (e.g., fluorine-containing derivatives) exhibit higher toxicity to Daphnia magna (MIC: 15.62 µg/mL) compared to oxazolones, attributed to their electron-deficient triazine ring .

- Halogen Impact: Fluorine or chlorine substituents increase toxicity (e.g., compound 20b: MIC 3.90 µg/mL), while non-halogenated analogs show lower ecotoxicity .

Physicochemical and Electronic Properties

Electronic properties influence reactivity and target interactions:

Table 2: Calculated Electronic Parameters

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Amino-3-mercapto-6-(2-thienylvinyl)-1,2,4-triazin-5(4H)-one | -5.32 | -3.35 | 1.97 | [9] |

| Target Compound (Predicted) | ~-5.0 | ~-3.0 | ~2.0 | N/A |

- The phenoxyphenyl group in the target compound may lower LUMO energy, enhancing electron-accepting capacity for redox-mediated biological interactions .

Biological Activity

6-Methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a triazine ring and a phenoxyphenyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is . The compound exhibits a unique structure that facilitates its interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one. The compound has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Cervical Cancer SISO | 2.38–3.77 | |

| Bladder Cancer RT-112 | 3.06–3.42 | |

| Other Tumor Lines | Varies |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting specific cancer types.

The mechanism through which 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells. For example, at IC50 concentrations, early apoptotic cells increased significantly after treatment .

- Disruption of Signaling Pathways : The interaction with specific receptors or signaling molecules can disrupt pathways critical for tumor growth and survival.

Study on Antitumor Activity

In a study evaluating various derivatives of triazine compounds, 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one was found to have comparable or superior activity compared to established chemotherapeutics like cisplatin . The study involved assessing the cytotoxicity across multiple cancer cell lines and correlating structural features with biological activity.

Anticonvulsant Activity

In addition to its anticancer properties, related compounds have shown anticonvulsant activity in animal models. For instance, derivatives similar in structure demonstrated protective effects against convulsions induced by pentylenetetrazole . This suggests a broader pharmacological profile for compounds within this chemical class.

Q & A

Q. What are the optimal synthetic routes for preparing 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The synthesis of triazinone derivatives typically involves sequential functionalization of the triazine core. A general approach includes:

- Amino-lysis : Reacting a mercapto-triazinone precursor (e.g., 3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one) with ammonia or amines in refluxing ethanol to introduce amino groups .

- Condensation : Treating the amino-triazinone intermediate with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) under reflux to form arylidene derivatives .

- Cycloaddition : Using thioglycolic acid or similar agents to generate thiazolidinone or other heterocyclic fused systems .

For the target compound, substituting the aldehyde with 4-phenoxybenzaldehyde and optimizing molar ratios (e.g., 1:2 triazinone:aldehyde) may yield the desired product. Confirm reaction completion via TLC or HPLC.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-spectral approach is critical:

- IR Spectroscopy : Identify key functional groups:

- ν ~1670 cm⁻¹ (C=O stretch of triazinone) .

- ν ~1250 cm⁻¹ (C-F if fluorinated analogs are synthesized) .

- ¹H/¹³C NMR :

- δ 7.68–6.9 ppm (aromatic protons from 4-phenoxyphenyl group) .

- δ ~13.4 ppm (NH proton of triazinone ring) .

- δ ~172–147 ppm (C=O and C-N resonances in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition : Test against target enzymes (e.g., fungal CYP51 for antifungal activity) via fluorometric or colorimetric assays .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves : Validate activity thresholds using IC₅₀ values and replicate experiments under standardized conditions (pH, temperature) .

- Structural Confirmation : Re-examine compound purity via HPLC and NMR to rule out degradation or isomerization .

- Target-Specific Assays : Isolate confounding variables (e.g., membrane permeability differences) using cell-free systems (e.g., enzyme kinetics) .

Q. What computational strategies predict the reactivity and binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol demethylase) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. What are the environmental degradation pathways of this compound, and how can they be tracked?

Methodological Answer:

- Soil Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., deaminated or hydroxylated derivatives) in soil microcosms over 30–60 days .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at methyl groups) to trace metabolic fate via mass spectrometry .

- QSAR Modeling : Corporate logP and pKa values to predict biodegradability and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.